Oxymetazoline(1+)
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H25N2O+ |
|---|---|
Molecular Weight |
261.38 g/mol |
IUPAC Name |
6-tert-butyl-3-(4,5-dihydro-1H-imidazol-3-ium-2-ylmethyl)-2,4-dimethylphenol |
InChI |
InChI=1S/C16H24N2O/c1-10-8-13(16(3,4)5)15(19)11(2)12(10)9-14-17-6-7-18-14/h8,19H,6-7,9H2,1-5H3,(H,17,18)/p+1 |
InChI Key |
WYWIFABBXFUGLM-UHFFFAOYSA-O |
SMILES |
CC1=CC(=C(C(=C1CC2=[NH+]CCN2)C)O)C(C)(C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1CC2=[NH+]CCN2)C)O)C(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Oxymetazoline Precursors
Strategies for Oxymetazoline (B75379) Synthesis
The creation of oxymetazoline is typically achieved through a multi-step process that begins with a substituted phenol (B47542). The key steps involve the introduction of a functional group that can be converted into a nitrile, which then undergoes cyclization with ethylenediamine (B42938) to form the final imidazoline (B1206853) ring. jetir.orgchemicalbook.com
Chloromethylation Pathways
A common route to oxymetazoline begins with the chloromethylation of 6-tert-butyl-2,4-dimethylphenol. jetir.orgchemicalbook.com This reaction introduces a chloromethyl group onto the phenol ring. This intermediate is then converted into the corresponding nitrile. jetir.orgchemicalbook.com The chloromethylation step is a critical part of the synthesis, creating the necessary precursor for the subsequent nitrile formation. chemicalbook.com
A similar chloromethylation process is used in the synthesis of xylometazoline (B1196259), a related compound, where 5-tert-butyl-m-xylene (B1265441) is reacted with chloromethyl methyl ether in the presence of zinc chloride. wikipedia.org This highlights a common synthetic strategy for this class of compounds.
Nitrile Intermediate Conversions
The conversion of the chloromethyl derivative to a nitrile is a pivotal step in the synthesis of oxymetazoline. jetir.orggpatindia.com This is typically achieved by reacting the chloromethylated phenol with a cyanide salt, such as sodium cyanide. chemicalbook.comwikipedia.org The resulting (4-tert-butyl-2,6-dimethyl-3-hydroxyphenyl)acetonitrile is the direct precursor to oxymetazoline. jetir.org
This nitrile intermediate holds the key to forming the imidazoline ring. The cyano group provides the necessary electrophilic carbon for the subsequent cyclization reaction. researchgate.net Research has explored various conditions for this conversion to optimize yield and purity. google.com The stability of nitrile oxides, which can be generated from related compounds, is influenced by steric bulk and the electronic nature of substituents on the aromatic ring. ijpcbs.com
Reactions with Ethylenediamine
The final and defining step in the synthesis of oxymetazoline is the reaction of the nitrile intermediate with ethylenediamine. jetir.orggpatindia.com This reaction, often catalyzed by agents like p-toluenesulfonic acid or thioacetamide, results in the formation of the 2-imidazoline ring structure. wikipedia.orgresearchgate.netresearchgate.net The reaction involves the nucleophilic addition of ethylenediamine to the nitrile group, followed by cyclization and elimination of ammonia (B1221849) to yield oxymetazoline. chemicalbook.com
The efficiency of this cyclization can be influenced by the choice of catalyst and reaction conditions. For instance, using ethylenediamine mono-p-toluenesulfonate and heating the mixture drives the reaction forward. chemicalbook.com
Exploration of Oxymetazoline Chemical Derivatives
Researchers have explored various chemical derivatives of oxymetazoline to investigate their structure-activity relationships and potential therapeutic applications. These derivatives often involve modifications to the core structure, such as the imidazoline ring or the phenolic group. gpatindia.commdpi.com
Some medically useful imidazoline derivatives include xylometazoline, naphazoline, and tetrahydrozoline, which are all synthetic, non-catecholamines that act as alpha-adrenergic agonists. mdpi.com Oxymetazoline and xylometazoline share a very similar chemical structure, with the main difference being an additional hydroxyl group on oxymetazoline. mdpi.com
Studies have also focused on creating urea (B33335) and thiourea (B124793) derivatives of oxymetazoline. researchgate.net These are synthesized through the condensation of oxymetazoline with urea, thiourea, and various aldehydes, resulting in N-Mannich imidazoline bases. researchgate.net
Table 1: Examples of Oxymetazoline Derivatives and their Modifications
| Derivative Type | Modification | Synthetic Approach | Potential Application |
|---|---|---|---|
| Xylometazoline | Lacks the hydroxyl group present on the phenol ring of oxymetazoline. mdpi.com | Synthesized via chloromethylation of 5-tert-butyl-m-xylene, followed by cyanation and cyclization with ethylenediamine. wikipedia.org | Nasal decongestant. mdpi.com |
| Urea/Thiourea Derivatives | Addition of urea or thiourea moieties. researchgate.net | Condensation reaction of oxymetazoline with urea/thiourea and aldehydes. researchgate.net | Investigated for cytotoxic effects against cancer cell lines. researchgate.net |
Degradation Pathways and Stability Studies in Research Matrices
The stability of oxymetazoline is a critical factor for its formulation and storage. google.com It is known to be susceptible to degradation through several pathways, including oxidation and hydrolysis, which can be influenced by factors like heat, light, and pH. google.comgoogle.comptfarm.pl
Stability studies have shown that oxymetazoline hydrochloride solutions can remain stable for extended periods, such as 24 to 30 months, under appropriate storage conditions. google.com However, the compound can degrade into several products, including DegA, DegB, DegC, and a potentially mutagenic compound known as DegD. google.comgoogleapis.com The formation of DegA is primarily dependent on temperature and water, while DegD formation is largely initiated by light. google.comgoogleapis.com
The rate of hydrolysis of oxymetazoline has been observed to be minimal in the pH range of 2.5 to 4.5. ptfarm.pl The decomposition in aqueous solutions is a result of both degradation by hydrogen ions and spontaneous degradation by water molecules. ptfarm.pl
Oxidative Degradation Mechanisms
Oxidative degradation is a significant pathway for the breakdown of oxymetazoline. pillbuys.com The two nitrogen centers within the imidazoline ring are susceptible to oxidation, which can lead to the formation of N-oxide and hydroxyamine species. pillbuys.com
One study demonstrated that treating oxymetazoline with meta-chloroperoxybenzoic acid (m-CPBA), a strong oxidizing agent, resulted in the formation of three degradant species. pillbuys.com Two of these were identified as a hydroxylamine (B1172632) and an N-oxide. pillbuys.com This oxidative stress study helps to understand the potential degradation products that could form under oxidizing conditions. pillbuys.com It is believed that oxidative degradation may proceed through a hydrogen abstraction (HAT) pathway. nih.gov
Table 2: Key Degradation Products of Oxymetazoline
| Degradation Product | Formation Pathway | Key Influencing Factors |
|---|---|---|
| DegA (N-(2-amino-ethyl)-2-(4-tert-butyl-3-hydroxy-2,6-dimethyl-phenyl)-acetamide) | Hydrolytic degradation google.com | Temperature, Water google.comgoogleapis.com |
| DegD (6-(tert-butyl)-3-((4,5-dihydro-1H-imidazol-2-yl)methyl)-4-hydroperoxy-2,4-dimethylcyclohexa-2,5-dien-1-one) | Photo-degradation google.comgoogle.com | Light google.comgoogleapis.com |
| N-oxide | Oxidation pillbuys.com | Oxidizing agents (e.g., m-CPBA) pillbuys.com |
Identification of Research-Relevant Degradation Products
The stability of oxymetazoline is a critical factor in its application, and as such, its degradation has been a subject of scientific investigation. Forced degradation studies, which subject the compound to stress conditions like acid, base, oxidation, heat, and light, are instrumental in identifying potential degradation products. These studies help in understanding the degradation pathways and in the development of stability-indicating analytical methods.
Research has shown that oxymetazoline is susceptible to degradation under various conditions. For instance, it can undergo oxidation, leading to the formation of specific degradation products. Two notable oxidative degradants that have been identified through liquid chromatography and mass spectrometry are oxymetazoline N-oxide and hydroxyamine. synzeal.comgoogle.com The formation of the N-oxide occurs at one of the nitrogen centers in the imidazoline ring. google.com
Forced degradation studies have been conducted to simulate the conditions that might be encountered during storage and handling. These studies often employ techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) to separate and identify the degradants. Current time information in Bangalore, IN.wikipedia.org For example, studies have investigated the degradation of oxymetazoline in the presence of hydrogen peroxide (oxidative degradation), strong acids and bases (hydrolytic degradation), and elevated temperatures (thermal degradation). wikipedia.org
In a study involving a nasal spray formulation, the stability of oxymetazoline was assessed under accelerated conditions (40°C/60% relative humidity), demonstrating the importance of formulation components in mitigating degradation. Current time information in Bangalore, IN. The pH of the formulation also plays a crucial role, with studies exploring the hydrolysis kinetics of oxymetazoline across a wide pH range. Current time information in Bangalore, IN.
The table below summarizes some of the key degradation products of oxymetazoline identified in research settings.
| Degradation Product Name | Type of Degradation | Analytical Method(s) Used for Identification |
| Oxymetazoline N-Oxide | Oxidation | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Hydroxyamine derivative of oxymetazoline | Oxidation | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| N-(2-amino-ethyl)-2-(4-tert-butyl-3-hydroxy-2,6-dimethyl-phenyl)-acetamide (DegA) | Not specified | High-Performance Liquid Chromatography (HPLC) |
The identification and characterization of these degradation products are vital for ensuring the quality and safety of products containing oxymetazoline.
Advanced Structural Characterization and Stereochemical Considerations
Spectroscopic Analysis in Elucidating Conformations and Tautomerism
Spectroscopic techniques are pivotal in characterizing the structural nuances of oxymetazoline(1+). Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides invaluable insights into the molecule's conformational dynamics and the potential for tautomerism. researchgate.netbeilstein-journals.org
Tautomerism, the interconversion of structural isomers, is a key consideration for the imidazoline (B1206853) ring of oxymetazoline(1+). nih.gov While the amino-imidazoline form is generally predominant, the potential for proton transfer to the other nitrogen atom of the imidazoline ring exists. researchgate.net Spectroscopic methods, including ¹H NMR and ¹³C NMR, can help to identify the predominant tautomeric form in different environments. researchgate.netamazonaws.com The chemical shifts of the protons and carbons within the imidazoline ring are particularly sensitive to the location of the proton and the nature of the double bond. beilstein-journals.org
Conformational analysis reveals that oxymetazoline(1+) can adopt various spatial arrangements due to the rotational freedom around the single bonds connecting the substituted phenyl ring, the methylene (B1212753) bridge, and the imidazoline ring. sapub.org Spectroscopic techniques, in conjunction with computational modeling, can help to elucidate the preferred conformations in solution and in the solid state. researchgate.net These studies are crucial for understanding how the molecule presents itself to its biological targets.
Crystallographic Studies of Oxymetazoline(1+) and its Complexes
The crystal structure of oxymetazoline(1+) typically shows the protonated imidazoline ring, which is crucial for its interaction with adrenergic receptors. researchgate.net Analysis of crystal packing reveals intermolecular interactions, such as hydrogen bonding, which can influence the conformation of the molecule in the solid state. researchgate.net
Furthermore, crystallographic studies of complexes between oxymetazoline(1+) and its target receptors, or receptor surrogates, would offer invaluable insights into the specific molecular interactions that govern binding and activation. epo.org While such studies on oxymetazoline (B75379) itself are not widely reported, molecular modeling based on the crystal structures of related G-protein coupled receptors provides a framework for understanding these interactions. researchgate.net
Stereochemical Influences on Molecular Recognition
Chirality in Imidazoline Structure-Activity Relationships
While oxymetazoline itself is not chiral, the broader class of imidazoline-containing compounds often possesses chiral centers. nih.govmdpi.com Studies on these chiral analogs have demonstrated that stereochemistry plays a critical role in their interaction with biological targets, highlighting the stereospecific nature of the binding pockets of these receptors. nih.gov The spatial arrangement of substituents on the imidazoline ring and any associated chiral centers can significantly impact the affinity and efficacy of the compound. scispace.com
For many imidazoline derivatives, one enantiomer often exhibits significantly higher activity than the other, underscoring the importance of a specific three-dimensional orientation for optimal receptor binding. scispace.comnih.gov This principle of stereoselectivity is a cornerstone of structure-activity relationship (SAR) studies in medicinal chemistry. nih.gov
Importance of Specific Stereoconfigurations for Receptor Interaction
The interaction of oxymetazoline(1+) with its primary targets, the α-adrenergic receptors, is highly dependent on its specific three-dimensional conformation. drugbank.comdrugs.com The spatial relationship between the substituted phenyl ring and the protonated imidazoline moiety is critical for proper docking into the receptor's binding site. researchgate.net
Molecular modeling studies, informed by experimental data, suggest that the protonated imidazoline ring of oxymetazoline(1+) forms a key ionic interaction with a conserved aspartate residue in the transmembrane domain of α-adrenergic receptors. researchgate.net The surrounding hydrophobic and aromatic residues in the binding pocket further stabilize the complex through van der Waals and π-π stacking interactions with the phenyl group of oxymetazoline(1+).
The relative orientation of these key functional groups, dictated by the molecule's conformation, ultimately determines the binding affinity and the subsequent activation of the receptor. nih.gov Even subtle changes in this stereoconfiguration can lead to a significant loss of activity. researchgate.net This highlights the precise molecular recognition that governs the pharmacological effects of oxymetazoline(1+).
Preclinical Pharmacological Mechanisms of Action and Receptor Interactions
Alpha-Adrenergic Receptor Agonism by Oxymetazoline(1+)
Oxymetazoline(1+) is recognized as a selective agonist for α1-adrenergic receptors and a partial agonist for α2-adrenergic receptors. guidetopharmacology.org Its agonistic activity at these receptors, which are G-protein coupled, initiates a cascade of intracellular events. drugbank.com Agonism at α1-adrenoceptors leads to the activation of phospholipase C, which in turn increases intracellular calcium levels, resulting in smooth muscle contraction. drugbank.com Conversely, agonism at α2-adrenoceptors, particularly the α2B subtype, can also induce vasoconstriction by inhibiting adenyl cyclase. drugbank.com
Functional studies utilizing isolated tissues and transfected cell lines have been instrumental in characterizing the activity of Oxymetazoline(1+). In Chinese hamster ovary (CHO) cells stably expressing cloned human α1-adrenoceptor subtypes, Oxymetazoline(1+) was identified as a weak agonist at α1a-adrenoceptors and demonstrated no intrinsic activity at the α1b- and α1d-subtypes. nih.gov Another study using transfected HEK293 cells found that Oxymetazoline(1+) acted as a partial agonist at α1A-adrenoceptors, although with relatively low potency. researchgate.netnih.gov In the same cell line, it behaved as a full agonist at α2B-adrenoceptors with significant potency. researchgate.netnih.gov
Interestingly, the functional activity of Oxymetazoline(1+) can vary between species. For instance, it acts as an agonist at the α2A-adrenoceptors in the rabbit pulmonary artery but as an antagonist at the same receptor subtype in the human saphenous vein. ahajournals.org Studies on human atrial appendages, which possess α2A-autoreceptors, also showed that Oxymetazoline(1+) behaves as an antagonist. ahajournals.org In CHO-K1 cells expressing human α1A-adrenoceptors, Oxymetazoline(1+) demonstrated low efficacy for Ca2+ mobilization and no effect on cAMP generation, but high efficacy for ERK1/2 phosphorylation, although this was partly attributed to off-target effects on endogenous 5-HT1B receptors. nih.gov
Radioligand binding assays are crucial for determining the affinity of a ligand for its receptor. nih.govnih.gov These studies have consistently shown that Oxymetazoline(1+) possesses a high affinity for α-adrenergic receptors. researchgate.net In radioligand competition studies, Oxymetazoline(1+) demonstrated higher affinities for most α-adrenoceptor subtypes compared to the endogenous catecholamines, adrenaline and noradrenaline. researchgate.netnih.gov
The kinetics of ligand-receptor binding, including association (kon) and dissociation (koff) rates, provide a more detailed understanding of the interaction than affinity alone. revvity.comdynamic-biosensors.com While specific kinetic data for Oxymetazoline(1+) is not extensively detailed in the provided context, the principles of ligand binding kinetics are fundamental to interpreting its pharmacological profile. harvard.edu The duration of a drug's effect is often related to its dissociation rate from the receptor. revvity.com The high affinity of Oxymetazoline(1+) suggests a stable interaction with the receptor binding pocket.
Functional Studies in Isolated Systems and Transfected Cells
Adrenergic Receptor Subtype Selectivity and Specificity
The clinical effects of Oxymetazoline(1+) are dictated by its selectivity and specificity for different adrenergic receptor subtypes. The compound exhibits a complex profile, with varying affinities and potencies across the α1 and α2 adrenoceptor families.
Oxymetazoline(1+) demonstrates a clear preference for the α1A-adrenoceptor subtype over the α1B and α1D subtypes. ahajournals.org Radioligand binding studies have shown that Oxymetazoline(1+) has a higher affinity for α1a-adrenoceptors compared to α1b- and α1d-subtypes. nih.gov One study quantified this by reporting a 50-fold lower affinity for α1D ARs compared to α1A ARs. researchgate.net This selectivity is supported by functional data, where Oxymetazoline(1+) acts as a partial agonist at α1A-adrenoceptors but has little to no intrinsic activity at the other α1 subtypes. nih.govresearchgate.netnih.gov The higher affinity for the α1A subtype is a distinguishing feature compared to other adrenergic agonists like noradrenaline, which shows higher affinity for the α1d-subtype. nih.gov
| α1-Adrenoceptor Subtype | Affinity Profile of Oxymetazoline(1+) | Functional Activity |
|---|---|---|
| α1A | High affinity | Partial agonist |
| α1B | Lower affinity | No intrinsic activity |
| α1D | Significantly lower affinity (50-fold less than α1A) | No intrinsic activity |
The interaction of Oxymetazoline(1+) with α2-adrenoceptor subtypes is also nuanced. Radioligand binding studies have revealed a high affinity for α2A receptors, with lower affinities for α2B and α2C receptors. nih.gov However, functional studies in transfected HEK293 cells have shown that Oxymetazoline(1+) is a full and potent agonist at α2B-adrenoceptors. researchgate.netnih.gov This discrepancy between high affinity for α2A and high potency at α2B highlights the importance of considering both binding and functional data. In human atrial appendages, Oxymetazoline(1+) acts as an antagonist at α2A-adrenoceptors. ahajournals.org
| α2-Adrenoceptor Subtype | Affinity Profile of Oxymetazoline(1+) | Functional Activity |
|---|---|---|
| α2A | High affinity | Antagonist (in human atrial appendages) |
| α2B | Lower affinity than α2A | Full agonist |
| α2C | Lower affinity than α2A | Not specified |
When compared to other adrenergic agonists, Oxymetazoline(1+) exhibits a distinct pharmacological profile. For instance, compared to xylometazoline (B1196259), Oxymetazoline(1+) has a significantly higher affinity for the α1A-adrenoceptor but a lower affinity for the α2B-adrenoceptor. researchgate.netnih.gov However, functionally, Oxymetazoline(1+) is a more potent agonist at the α2B-adrenoceptor than xylometazoline. researchgate.netnih.gov This higher potency at a receptor subtype highly expressed in the nasal mucosa may explain its clinical efficacy at lower concentrations. researchgate.netnih.gov
In comparison to the endogenous catecholamine noradrenaline, Oxymetazoline(1+) generally shows higher affinity at most α-adrenoceptor subtypes. researchgate.netnih.gov However, unlike noradrenaline, which has a higher affinity for the α1d-subtype, Oxymetazoline(1+) shows a clear preference for the α1a-subtype. nih.gov When compared to phenylephrine, another common α1-adrenergic agonist, Oxymetazoline(1+) has a different rank order of potency in vivo. nih.govnih.gov
Affinity and Potency at α2-Adrenoceptor Subtypes (α2A, α2B, α2C)
Intracellular Signaling Pathways Modulated by Oxymetazoline(1+)
The cellular effects of Oxymetazoline(1+) are mediated through its interaction with G-protein coupled receptors (GPCRs), leading to the activation of specific intracellular signaling cascades.
G-Protein Coupling Mechanisms (Gq, Gi)
Oxymetazoline(1+) demonstrates binding to both α1- and α2-adrenergic receptors, which are coupled to Gq and Gi proteins, respectively. nih.govdrugbank.com
Gq-Protein Coupling: Agonism at α1-adrenoceptors, which are coupled to Gq proteins, initiates a signaling cascade that involves the activation of phospholipase C. nih.govdrugbank.com This enzyme catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). bioscientifica.com The subsequent increase in intracellular IP3 levels triggers the release of calcium from intracellular stores. nih.govdrugbank.comacs.org
Gi-Protein Coupling: Activation of α2-adrenoceptors, which are coupled to inhibitory Gi proteins, leads to the inhibition of adenylyl cyclase. nih.govdrugbank.com This results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Studies have shown that the Gαi/o-protein inhibitor pertussis toxin can inhibit cellular responses mediated by Oxymetazoline(1+), confirming the involvement of the Gi pathway. nih.gov Furthermore, research utilizing chimeric Gα proteins, such as Gαqi5 and Gα16, has enabled the study of α2C-adrenoceptor signaling through a Gq-mediated calcium release, further elucidating the intricacies of its Gi-coupled pathways. nih.gov
Calcium Mobilization Studies in Cellular Assays
Consistent with its Gq-protein coupling, Oxymetazoline(1+) has been shown to induce intracellular calcium mobilization in various cellular assays.
In LNCaP cells engineered to express α1A-adrenergic receptors, Oxymetazoline(1+) was observed to increase intracellular calcium levels. researchgate.net However, in this specific cell line, it acted as a weak partial agonist for calcium signaling when compared to noradrenaline. researchgate.net Similarly, in Chinese Hamster Ovary (CHO) cells expressing human α1A-adrenoceptors, Oxymetazoline(1+) demonstrated partial agonism for Ca2+ release. nih.govnih.gov In neonatal rat ventricular cardiomyocytes, however, Oxymetazoline(1+) did not produce an increase in intracellular calcium, highlighting cell-type specific responses. monash.edu
The ability of Oxymetazoline(1+) to mobilize calcium is a direct consequence of its activation of the Gq-PLC-IP3 signaling pathway. nih.govdrugbank.comacs.org The release of calcium from the endoplasmic reticulum is a key event in many of the physiological effects mediated by this compound.
Non-Adrenergic Receptor Interactions
Beyond its well-established effects on adrenergic receptors, Oxymetazoline(1+) also interacts with other receptor systems, most notably serotonin (B10506) receptors.
Serotonin Receptor Binding and Functional Activity (5-HT1A, 5-HT1B, 5-HT1C, 5-HT1D)
Studies have revealed that Oxymetazoline(1+) exhibits significant affinity and activity at several serotonin (5-HT) receptor subtypes.
5-HT1A, 5-HT1B, and 5-HT1D Receptors: Oxymetazoline(1+) binds with nanomolar affinity to 5-HT1A, 5-HT1B, and 5-HT1D receptors. nih.gov Functionally, it acts as a full and potent agonist at these receptor subtypes, mimicking the effects of serotonin with comparable potency and intrinsic activity. nih.gov The 5-HT1A and 5-HT1B receptors are known to be coupled to Gi/o proteins. nih.gov
5-HT1C Receptors: At 5-HT1C receptors, Oxymetazoline(1+) behaves as a partial agonist. nih.gov
Ancillary Preclinical Pharmacological Activities
In addition to its receptor-mediated actions, Oxymetazoline(1+) has been shown to possess other pharmacological properties in preclinical studies.
In Vitro Antioxidant Properties
An early in vitro study demonstrated that Oxymetazoline(1+) possesses antioxidant properties. drugbank.com The study investigated its ability to inhibit microsomal lipid peroxidation and to scavenge hydroxyl radicals. nih.gov
Oxymetazoline(1+) was found to be a potent inhibitor of lipid peroxidation. nih.gov Furthermore, it was identified as an excellent scavenger of hydroxyl radicals. nih.gov The presence of a hydroxyl group in the structure of Oxymetazoline(1+) is thought to contribute to its ability to terminate the chain reaction of lipid peroxidation by donating a hydrogen atom. nih.gov These antioxidant effects suggest a potential additional mechanism by which Oxymetazoline(1+) could exert beneficial effects in inflammatory conditions where oxidative stress plays a role. nih.gov
| Property | Finding |
| Microsomal Lipid Peroxidation | Potent inhibitor. nih.gov |
| Hydroxyl Radical Scavenging | Excellent scavenger. nih.gov |
Cellular Anti-Inflammatory Modulations (e.g., cytokine secretion, arachidonic acid cascade)
Beyond its well-documented vasoconstrictive effects, oxymetazoline (B75379) exhibits significant anti-inflammatory properties by modulating key cellular pathways involved in the inflammatory response. These actions include the suppression of pro-inflammatory cytokine secretion and interference with the arachidonic acid cascade, which are critical in the amplification and propagation of inflammation.
Research indicates that oxymetazoline can inhibit the secretion of several pro-inflammatory cytokines. nih.govnih.gov In studies using peripheral blood mononuclear cells (PBMCs), oxymetazoline demonstrated a dose-dependent inhibition of cytokine production. nih.gov Specifically, the secretion of interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8) was significantly reduced in the presence of oxymetazoline. nih.govnih.gov The inhibition of IL-6, a prominent pro-inflammatory cytokine, was observed even at very low concentrations of the compound. nih.gov This suppression of cytokines is believed to contribute to the therapeutic benefits of oxymetazoline by reducing the activation and proliferation of T-cells, which are partly responsible for the inflammatory processes seen in conditions like viral rhinitis. nih.gov These findings suggest that the anti-inflammatory properties of oxymetazoline are, at least in part, mediated by its ability to downregulate the production of these key signaling molecules. nih.gov
Table 1: Effect of Oxymetazoline on Pro-inflammatory Cytokine Secretion in Stimulated Peripheral Blood Mononuclear Cells (PBMCs)
| Cytokine | Observed Effect | Cellular System | Reference |
|---|---|---|---|
| Interleukin-1β (IL-1β) | Inhibited | PHA-stimulated PBMCs | nih.govnih.gov |
| Tumor Necrosis Factor-α (TNF-α) | Inhibited | PHA-stimulated PBMCs | nih.govnih.gov |
| Interleukin-6 (IL-6) | Inhibited (even at low concentrations) | PHA-stimulated PBMCs | nih.govnih.govjrmds.in |
| Interleukin-8 (IL-8) | Inhibited | PHA-stimulated PBMCs | nih.govnih.govjrmds.in |
Oxymetazoline also exerts a significant influence on the arachidonic acid cascade, a critical pathway in the generation of inflammatory mediators. jrmds.inhelmholtz-munich.de Studies have shown that oxymetazoline can avidly block the activity of 5-lipoxygenase (5-LO), a key enzyme responsible for the synthesis of pro-inflammatory leukotrienes. jrmds.inhelmholtz-munich.denih.gov This leads to a marked decrease in the production of leukotriene B4 (LTB4), a potent chemoattractant and activator of inflammatory cells. helmholtz-munich.denih.govresearchgate.net This inhibitory effect on LTB4 formation has been observed in various cellular systems, including canine alveolar macrophages and human neutrophils, under both unstimulated and stimulated conditions. helmholtz-munich.deresearchgate.netnih.gov
Conversely, oxymetazoline does not inhibit, and in some cases enhances, pathways that lead to the resolution of inflammation. helmholtz-munich.denih.gov It does not affect the activity of 15-lipoxygenase (15-LO), an enzyme that produces anti-inflammatory mediators like 15(S)-hydroxy-eicosatetraenoic acid (15-HETE). helmholtz-munich.denih.gov In human neutrophils, oxymetazoline was found to induce the formation of 15-HETE and the immune-modulating prostaglandin (B15479496) E2 (PGE2). researchgate.netnih.gov Furthermore, research suggests that oxymetazoline promotes a switch from the pro-inflammatory LTB4 pathway to the production of pro-resolving lipoxin A4 (LXA4), a mediator actively involved in terminating inflammation and returning tissue to homeostasis. researchgate.netnih.gov Additionally, oxymetazoline has been shown to reduce oxidative stress by inhibiting respiratory burst activity and decreasing the formation of 8-isoprostane, a marker for oxidative stress, in stimulated cells. helmholtz-munich.deresearchgate.netnih.gov
Table 2: Modulation of the Arachidonic Acid Cascade and Oxidative Stress Markers by Oxymetazoline
| Pathway/Marker | Mediator/Enzyme | Observed Effect of Oxymetazoline | Reference |
|---|---|---|---|
| 5-Lipoxygenase Pathway (Pro-inflammatory) | 5-Lipoxygenase (5-LO) | Inhibited | jrmds.inhelmholtz-munich.decpc-munich.org |
| Leukotriene B4 (LTB4) | Substantially suppressed/inhibited | helmholtz-munich.denih.govresearchgate.netnih.gov | |
| Anti-inflammatory/Pro-resolving Pathways | 15-Lipoxygenase (15-LO) | Not inhibited | helmholtz-munich.denih.govcpc-munich.org |
| 15(S)-HETE | Induced/Maintained | researchgate.netnih.gov | |
| Lipoxin A4 (LXA4) | Induced/Maintained | researchgate.netnih.gov | |
| Cyclooxygenase (COX) Pathway | Prostaglandin E2 (PGE2) | Induced/Maintained | helmholtz-munich.deresearchgate.netnih.govcpc-munich.org |
| Oxidative Stress | Respiratory Burst Activity | Drastically inhibited | helmholtz-munich.denih.govresearchgate.netnih.gov |
| 8-isoprostane | Suppressed/Reduced | helmholtz-munich.deresearchgate.netnih.gov |
Structure Activity Relationship Sar Studies and Rational Drug Design of Oxymetazoline 1+
The therapeutic efficacy of Oxymetazoline(1+) as an alpha-adrenergic agonist is deeply rooted in its specific molecular structure. Structure-Activity Relationship (SAR) studies, complemented by modern computational methods, have been instrumental in deciphering the precise interactions between the drug and its receptor targets, paving the way for rational drug design.
Preclinical Metabolic Pathways and Metabolite Characterization
In Vitro Metabolism Studies in Hepatic Systems (S9 fractions, microsomes)
The metabolism of oxymetazoline (B75379) has been explored in in vitro settings using liver post-mitochondrial supernatant (S9) fractions and microsomes from humans, rats, and rabbits. nih.gov The S9 fraction is a subcellular component that contains both microsomal and cytosolic enzymes, providing a comprehensive environment for studying drug metabolism. evotec.com
In these studies, the S9 fractions and microsomes were supplemented with NADPH, a necessary cofactor for the function of cytochrome P450 enzymes. nih.gov Investigations have shown that after a 120-minute incubation with human liver microsomes, approximately 95.9% of the initial oxymetazoline dose remained unchanged, indicating minimal metabolism by these enzymes. drugbank.comnih.gov When comparing different species, rabbit liver S9 fractions metabolized oxymetazoline more extensively (around 65%) compared to rat (about 20%) and human (about 10%) liver S9 fractions. drugbank.comnih.gov
Further studies involving human liver microsomes supplemented with uridine-5-diphosphoglucuronic acid (UDPGA) have identified the formation of a glucuronide metabolite of oxymetazoline. nih.gov
Identification and Structural Elucidation of Metabolites
The identification of oxymetazoline metabolites has been accomplished using liquid chromatography-tandem mass spectrometry (LC/MS/MS). nih.govebi.ac.uk These analytical techniques have allowed for the characterization of several key metabolites.
Mono-oxygenated and Dihydroxylated Products
Several oxidative metabolites of oxymetazoline have been identified. nih.gov These include:
M1 : Formed through the monohydroxylation of the t-butyl group. nih.govebi.ac.ukmpa.se
M3 : A monohydroxylated product of M2 (an oxidative dehydrogenation product). nih.govebi.ac.ukmpa.se
M4 : A dihydroxylated version of oxymetazoline. nih.govebi.ac.ukmpa.se
Oxidative Dehydrogenation Products
A significant metabolic pathway for oxymetazoline is oxidative dehydrogenation. nih.gov
M2 : This metabolite is formed by the oxidative dehydrogenation of the imidazoline (B1206853) ring to an imidazole (B134444) moiety. nih.govebi.ac.ukmpa.se
Enzyme Kinetics and Cytochrome P450 (CYP) Isoform Involvement (e.g., CYP2C19)
Screening with a panel of nine human-expressed cytochrome P450 enzymes has pinpointed CYP2C19 as the primary isoform responsible for the formation of metabolites M1, M2, and M3. nih.govebi.ac.uk The involvement of CYP2C19 suggests that genetic variations in this enzyme could potentially influence the metabolism of oxymetazoline. nih.gov
In studies of oxymetazoline O-glucuronidation, UGT1A9 was identified as the sole UGT isoform catalyzing this reaction. nih.gov The kinetics for this process in human liver microsomes followed an allosteric sigmoidal model, while in expressed UGT1A9, it was best described by a substrate inhibition model. nih.gov The derived kinetic parameters are detailed in the table below.
Table 1: Enzyme Kinetic Parameters for Oxymetazoline O-Glucuronidation
| System | Kinetic Model | S50 (mM) | Vmax (pmol/min/mg protein) | CLmax (L/min/mg) | Km (mM) | CLint (L/min/mg) |
|---|---|---|---|---|---|---|
| Human Liver Microsomes | Allosteric Sigmoidal | 2.42 ± 0.40 | 8.69 ± 0.58 | 3.61 | - | - |
| Expressed UGT1A9 | Substrate Inhibition | - | 54.18 ± 16.92 | - | 2.53 ± 1.03 | 21.41 |
Data sourced from a study on the identification and characterization of oxymetazoline glucuronidation. nih.gov
Bioactivation to Reactive Intermediates and Conjugation Pathways
In vitro studies have provided evidence that oxymetazoline can be bioactivated to form reactive intermediates. nih.gov This process involves the formation of conjugates with endogenous molecules like glutathione (B108866).
Formation of p-Quinone Methide Species
A key finding in the metabolic study of oxymetazoline is its bioactivation to a p-quinone methide intermediate. nih.gov This reactive species is formed through a two-electron oxidation process catalyzed by CYP2C19. nih.govebi.ac.uk The formation of this intermediate is indicated by the identification of glutathione conjugates. nih.gov
The reactive p-quinone methide intermediate can be trapped by nucleophiles such as glutathione and N-acetyl cysteine. nih.govebi.ac.uk The resulting glutathione conjugate (M6) has been isolated and its structure confirmed by one- and two-dimensional NMR as the glutathione conjugate of a p-quinone methide. nih.govebi.ac.uk Further metabolites identified in liver S9 fractions include a glutathione conjugate of M2 (M7), as well as cysteine conjugates (M8 and M9) and hydroxylated glutathione conjugates (M10 and M11) derived from the initial glutathione conjugates. nih.govebi.ac.ukmpa.se The formation of these conjugates was dependent on the presence of NADPH. nih.govmpa.se
Table 2: Identified Metabolites of Oxymetazoline
| Metabolite | Description |
|---|---|
| M1 | Monohydroxylation of the t-butyl group |
| M2 | Oxidative dehydrogenation of the imidazoline to an imidazole moiety |
| M3 | Monohydroxylation of M2 |
| M4 | Dihydroxylation of oxymetazoline |
| M5 | Dihydroxylation of M2 |
| M6 | Glutathione conjugate of oxymetazoline (from p-quinone methide) |
| M7 | Glutathione conjugate of M2 |
| M8 | Cysteine conjugate (derived from glutathione conjugate) |
| M9 | Cysteine conjugate (derived from glutathione conjugate) |
| M10 | Hydroxylated glutathione conjugate |
| M11 | Hydroxylated glutathione conjugate |
Information compiled from in vitro metabolism studies. nih.govebi.ac.ukmpa.se
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Oxymetazoline(1+) |
| NADPH |
| Uridine-5-diphosphoglucuronic acid (UDPGA) |
| Glutathione |
| N-acetyl cysteine |
Glutathione and Cysteine Conjugation Mechanisms
Preclinical in vitro studies have demonstrated that Oxymetazoline(1+) can undergo bioactivation to form reactive intermediates that are subsequently conjugated with glutathione (GSH) and cysteine. nih.govmpa.se This metabolic pathway represents a significant route of biotransformation, leading to the formation of various polar conjugates.
The initial step in this pathway involves the metabolic activation of Oxymetazoline(1+). Research using human, rat, and rabbit liver S9 fractions has shown that Oxymetazoline(1+) is converted into a reactive p-quinone methide intermediate. nih.gov This bioactivation is an oxidative process dependent on NADPH and is specifically catalyzed by the cytochrome P450 enzyme, CYP2C19. nih.govfda.gov The formation of this electrophilic p-quinone methide species renders the molecule susceptible to nucleophilic attack by endogenous antioxidants like glutathione.
The reactive intermediate of oxymetazoline is trapped by glutathione, leading to the formation of glutathione conjugates. nih.gov The primary glutathione conjugate of the parent compound is designated as M6, the structure of which has been confirmed as the glutathione conjugate of a p-quinone methide through nuclear magnetic resonance (NMR) analysis. nih.gov Additionally, a glutathione conjugate of an oxymetazoline metabolite, M2 (formed by oxidative dehydrogenation of the imidazoline ring), has also been identified and is designated as M7. nih.govmpa.se
Following the initial glutathione conjugation, these metabolites can undergo further processing. The glutathione conjugates are precursors to cysteine conjugates through the mercapturic acid pathway. acs.orgnih.gov This involves the sequential cleavage of the glutamate (B1630785) and glycine (B1666218) residues from the glutathione moiety. In the case of Oxymetazoline(1+) metabolism, cysteine conjugates derived from the glutathione adducts, identified as M8 and M9, have been detected. nih.govmpa.se Furthermore, hydroxylated glutathione conjugates (M10 and M11) have also been characterized, indicating additional oxidative modifications can occur on the glutathione-conjugated molecule. nih.govmpa.se
The identification of these various conjugates was achieved using liquid chromatography-tandem mass spectrometry (LC/MS/MS). nih.gov The formation of these glutathione and cysteine adducts highlights a detoxification pathway for the reactive electrophilic species generated from Oxymetazoline(1+).
Table 1: Identified Glutathione and Cysteine Conjugates of Oxymetazoline(1+)
| Metabolite ID | Description | Parent Moiety | Method of Identification |
| M6 | Glutathione conjugate | Oxymetazoline | LC/MS/MS, NMR nih.gov |
| M7 | Glutathione conjugate | M2 (Oxidative dehydrogenation product) | LC/MS/MS nih.govmpa.se |
| M8 | Cysteine conjugate | Derived from Glutathione conjugate | LC/MS/MS nih.govmpa.se |
| M9 | Cysteine conjugate | Derived from Glutathione conjugate | LC/MS/MS nih.govmpa.se |
| M10 | Hydroxylated glutathione conjugate | Oxymetazoline | LC/MS/MS nih.govmpa.se |
| M11 | Hydroxylated glutathione conjugate | Oxymetazoline | LC/MS/MS nih.govmpa.se |
Advanced Analytical Methodologies for Oxymetazoline 1+ Research
Chromatographic Techniques for Separation and Quantification in Research Samples
Chromatographic techniques are fundamental in the analysis of Oxymetazoline(1+) in research samples, offering high separation efficiency and sensitivity. mdpi.com These methods are crucial for both quantifying the parent compound and identifying its byproducts. researchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of Oxymetazoline(1+) in various pharmaceutical formulations. researchgate.netekb.egresearchgate.net Method development often focuses on achieving rapid, sensitive, and reproducible results. ekb.egekb.eg
Several reversed-phase HPLC (RP-HPLC) methods have been successfully developed and validated. researchgate.netresearchgate.net These methods typically utilize a C18 column as the stationary phase. researchgate.netjetir.org The mobile phase composition is a critical parameter that is optimized to achieve good separation. Common mobile phases consist of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile (B52724), and an aqueous buffer. researchgate.netekb.egjetir.org For instance, a mobile phase of methanol, acetonitrile, and a potassium dihydrogen phosphate (B84403) buffer (50:10:40, v/v/v) at a pH of 5.5 has been used. ekb.egekb.eg Another method employed a mobile phase of 0.1% orthophosphoric acid and acetonitrile (30:70 v/v). jetir.org
Detection is commonly performed using a UV detector, with wavelengths set at 220 nm, 230 nm, or 280 nm depending on the specific method. researchgate.netekb.egjetir.orgscispace.com The retention time for Oxymetazoline(1+) varies depending on the chromatographic conditions, with reported times around 6.2 minutes. ekb.egekb.eg
Validation of these HPLC methods, in accordance with International Conference on Harmonization (ICH) guidelines, typically includes assessments of linearity, precision, accuracy, specificity, robustness, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netresearchgate.netjetir.org Linearity is often established over a concentration range of 1-250 µg/ml. ekb.egekb.eg
Table 1: Examples of HPLC Methods for Oxymetazoline(1+) Analysis
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |
| Azorbax-C8 (250mm × 4.6 mm, 5µm) | Methanol:Acetonitrile:0.01 M KH2PO4 with triethylamine (B128534) (pH 5.5) (50:10:40, v/v/v) | 1.5 | 220 | 6.2 ± 0.4 | ekb.egekb.eg |
| LiChrospher RP-18 | Methanol:H2O:Triethylamine:Sodium acetate (B1210297) (1 mol/L):Acetic acid (130:60:6:2:1) | Not Specified | 280 | Not Specified | researchgate.netscispace.com |
| Waters X-Terra RP-18 (150x4.6mm, 3.5µ) | 0.1% Orthophosphoric acid:Acetonitrile (30:70, v/v) | 1.0 | 230 | Not Specified | jetir.org |
| micro Bondapak CN (150 mm x 3.9 mm), 5 µm | Acetonitrile:Ammonium (B1175870) acetate (pH 5.0, 20mM) (10:90, v/v) | 1.0 | 232 | Not Specified | researchgate.netresearchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Identification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for identifying the metabolites of Oxymetazoline(1+). nih.govnih.govresearchgate.netscielo.br This technique combines the separation capabilities of liquid chromatography with the high sensitivity and structural elucidation power of tandem mass spectrometry. mdpi.comscielo.br
In vitro metabolism studies of oxymetazoline (B75379) in human, rat, and rabbit liver S9 fractions have been conducted to understand its metabolic pathways. nih.gov LC-MS/MS analysis has led to the identification of several metabolites. nih.gov
Key identified metabolites include:
M1 : Monohydroxylation of the t-butyl group. nih.gov
M2 : Oxidative dehydrogenation of the imidazoline (B1206853) to an imidazole (B134444) moiety. nih.gov
M3 : Monohydroxylation of M2. nih.gov
M4 : Dihydroxylation of oxymetazoline. nih.gov
M5 : Dihydroxylation of M2. nih.gov
Further investigations have revealed the formation of glutathione (B108866) conjugates (M6 and M7) and cysteine conjugates (M8 and M9), indicating that oxymetazoline can be bioactivated to reactive intermediate species. nih.gov The formation of these reactive species is thought to occur via a p-quinone methide intermediate, a process catalyzed by the CYP2C19 enzyme. nih.gov
A rapid HPLC-electrospray mass spectrometric assay has been developed for the quantification of oxymetazoline in whole rat blood. nih.gov This method involves a single liquid-liquid extraction followed by injection onto a narrow-bore octadecyl reversed-phase column. nih.gov Detection is achieved by selected ion monitoring of the [M+H]+ ions for oxymetazoline (m/z 261) and its deuterated internal standard (m/z 270). nih.gov The assay demonstrated a linear range of 0.67-167 ng/g of blood. nih.gov
Spectrophotometric and Spectrofluorimetric Research Methods
Spectrophotometric and spectrofluorimetric methods offer simpler and often more cost-effective alternatives to chromatographic techniques for the analysis of Oxymetazoline(1+). researchgate.netpjaec.pkeurasianjournals.com These methods are based on the interaction of the compound with electromagnetic radiation.
Derivative Spectrophotometry
Derivative spectrophotometry is a technique used to enhance the resolution of overlapping spectra, which is particularly useful when analyzing Oxymetazoline(1+) in the presence of other compounds. eurjchem.com By calculating the first or higher-order derivative of the absorption spectrum, minor spectral features can be amplified, allowing for more accurate quantification. eurjchem.comresearchgate.net
A first derivative spectrophotometric method has been developed for the determination of Oxymetazoline(1+) in the presence of sodium cromoglycate. eurjchem.com This method demonstrated a linear correlation in the concentration range of 4-22 µg/mL for Oxymetazoline(1+). eurjchem.com
Ratio-Based Spectrophotometric Methods
Ratio-based spectrophotometric methods are another approach to resolve spectral overlap in mixtures. eurjchem.com These methods involve dividing the absorption spectrum of the mixture by the spectrum of one of the components.
Several ratio-based methods have been developed for the analysis of Oxymetazoline(1+), including:
First Derivative of Ratio Spectra Method (¹DD) : This method involves calculating the first derivative of the ratio spectrum. eurjchem.com
Ratio Difference Spectrophotometric Method (RDSM) : This method relies on the difference in the amplitude of the ratio spectrum at two different wavelengths. eurjchem.com
Ratio Subtraction Method (RSM) : This method involves the subtraction of the ratio spectrum of the interfering substance. eurjchem.com
These ratio-based methods have been successfully applied to the determination of Oxymetazoline(1+) in laboratory-prepared mixtures and pharmaceutical formulations, with linearity observed in the range of 4-22 µg/mL or 6-22 µg/mL, depending on the specific method. eurjchem.com
Luminescence and Fluorescence Spectrophotometry
Luminescence and fluorescence spectrophotometry are highly sensitive techniques that can be used for the determination of Oxymetazoline(1+). eurasianjournals.comksu.edu.sa These methods are based on the measurement of light emitted from a substance after it has absorbed light. ksu.edu.sa
A spectrofluorimetric method has been developed based on the derivatization of Oxymetazoline(1+) with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl). eurasianjournals.com This reaction forms a highly fluorescent product that can be measured with an excitation wavelength of 400 nm and an emission wavelength of 543 nm. eurasianjournals.com The method was found to be linear over a concentration range of 1-12 µg/mL. eurasianjournals.com
Another approach involves the use of silver nanoparticles (AgNPs) to enhance the fluorescence of Oxymetazoline(1+). researchgate.net The interaction between Oxymetazoline(1+) and AgNPs has been reported to cause a 12-fold increase in its fluorescence intensity, leading to a highly sensitive method for its determination. researchgate.netresearchgate.net
Table 2: Spectroscopic Methods for Oxymetazoline(1+) Analysis
| Method | Principle | Wavelength (nm) | Linearity Range (µg/mL) | Reference |
| First Derivative Spectrophotometry | Measurement of the first derivative of the absorption spectrum | Not Specified | 4-22 | eurjchem.com |
| Ratio Difference Spectrophotometric Method | Measurement of the difference in amplitude of the ratio spectrum | Not Specified | 6-22 | eurjchem.com |
| Spectrofluorimetry with NBD-Cl | Derivatization with NBD-Cl to form a fluorescent product | Ex: 400, Em: 543 | 1-12 | eurasianjournals.com |
| Spectrofluorimetry with AgNPs | Fluorescence enhancement by interaction with silver nanoparticles | Ex: 259, Em: 394 | 1-36 ng/mL | researchgate.net |
Electrochemical and Potentiometric Analytical Approaches
Electrochemical and potentiometric methods represent a significant class of analytical techniques for the determination of Oxymetazoline(1+). These approaches are valued for their sensitivity, cost-effectiveness, and potential for miniaturization. They are based on measuring the potential or current generated by the electrochemical reactions of the analyte at a sensor's surface.
Modified carbon paste electrodes (CPEs) have been successfully developed for the potentiometric determination of Oxymetazoline(1+). These sensors are constructed by incorporating an ion-pair complex of the drug into a carbon paste matrix, which typically consists of graphite (B72142) powder and a suitable liquid plasticizer.
Research has demonstrated the utility of CPEs based on the ion-pair complexes of Oxymetazoline(1+) with sodium tetraphenylborate (B1193919) (NaTPB) or ammonium reineckate. researchgate.netresearchgate.net The electroactive material, either oxymetazoline-tetraphenylborate (OM-TPB) or oxymetazoline-reineckate, is mixed with high-purity graphite powder and a plasticizer such as dibutyl phthalate (B1215562) (DBP) or dioctyl phthalate. researchgate.netresearchgate.net The resulting paste is packed into an electrode body. These electrodes exhibit a rapid and stable potentiometric response to the concentration of Oxymetazoline(1+) in a sample solution. researchgate.net The choice of ion-exchanger and plasticizer is crucial for achieving optimal potentiometric response characteristics. eurjchem.com For instance, a screen-printed electrode using OM-TPB as the ion exchanger and DBP as the plasticizer demonstrated a Nernstian slope of 59.5 mV/decade. eurjchem.com
The performance of these electrodes is characterized by several key parameters, including the slope of the potential versus concentration plot (which should be close to the theoretical Nernstian value of 59.2 mV per decade of concentration at 25°C), the linear concentration range, and the limit of detection (LOD). Studies show that an electrode composition with 10% of the OM-TPB ion pair yields the best performance. researchgate.net
| Electrode Type | Ion Pair | Plasticizer | Linear Range (M) | Nernstian Slope (mV/decade) | Limit of Detection (M) | Citation |
| Carbon Paste Electrode | OM-TPB | Dibutyl Phthalate | 3.98x10⁻⁵ to 1x10⁻² | 59.0 | 3.31x10⁻⁵ | researchgate.net |
| Carbon Paste Electrode | OM-Reineckate | Dioctyl Phthalate | 3.98x10⁻⁵ to 1x10⁻² | 58.2 | 3.72x10⁻⁵ | researchgate.net |
| Screen-Printed Electrode | OM-TPB | Dibutyl Phthalate | 1x10⁻⁵ to 1x10⁻² | 59.5 | 5.0x10⁻⁶ | eurjchem.com |
Flow Injection Analysis (FIA) is an automated analytical technique that involves injecting a discrete sample volume into a continuously flowing carrier stream. zensorrd.com This stream transports the sample to a detector where the analysis is performed. When coupled with an electrochemical detector (FIA-ED), this system provides a powerful tool for rapid and high-throughput analysis. zensorrd.commetrohm-dropsens.com
For the analysis of Oxymetazoline(1+), an FIA-ED system offers advantages such as high sample throughput (e.g., 72 samples per hour), reduced reagent consumption, and automation, which increases efficiency and cost-effectiveness. researchgate.netchemmethod.com In a typical setup, a sample containing Oxymetazoline(1+) is injected into a carrier stream that merges with other reagent streams before passing through a flow-cell containing the working, reference, and counter electrodes. metrohm-dropsens.com The electrochemical response, either amperometric or potentiometric, is recorded as a transient peak, the height or area of which is proportional to the analyte concentration. While many FIA methods for oxymetazoline have utilized spectrophotometric detection, the principles are readily adaptable to electrochemical detection. scispace.comajol.info For instance, liquid chromatography, a related flow technique, has been successfully paired with electrochemical detection at a boron-doped diamond electrode for the sensitive determination of oxymetazoline, achieving a detection limit of 70 nM. nih.gov
The performance of electrochemical sensors can be significantly enhanced by modifying the electrode surface with nanomaterials. scirp.org Nanoparticles such as multi-walled carbon nanotubes (MWCNTs) and titanium dioxide (TiO₂) are used to increase the electrode's effective surface area, improve electron transfer kinetics, and enhance electrocatalytic activity. researchgate.netrsc.org
A highly sensitive and reproducible electrochemical method for detecting Oxymetazoline(1+) has been developed using a glassy carbon electrode modified with a composite of TiO₂ nanoparticles and carboxyl group-functionalized MWCNTs. scispace.comresearchgate.netulakbim.gov.tr The MWCNTs provide excellent electrical conductivity and a large surface area, while the TiO₂ nanoparticles contribute to the catalytic effect, collectively enhancing the electrochemical oxidation signal of oxymetazoline. researchgate.net The analysis is typically performed using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV). researchgate.net Under optimized conditions, this nanoparticle-enhanced sensor demonstrates a significantly improved response compared to a bare electrode. researchgate.net Other nanomaterials, such as cerium(IV) oxide nanoparticles, have also been used to modify screen-printed electrodes for oxymetazoline determination, leveraging the high surface area and electrical conductivity of the nanoparticles to boost sensor sensitivity. researchgate.net
| Sensor Platform | Nanomaterials | Analytical Technique | Linear Range (µM) | Limit of Detection (nM) | Citation |
| Glassy Carbon Electrode | MWCNTs, TiO₂ | Differential Pulse Voltammetry | 0.12 to 1.5 | 4.40 | researchgate.net |
Flow Injection Analysis (FIA) with Electrochemical Detection
NMR and Advanced Mass Spectrometry for Structural Characterization
While electrochemical methods are excellent for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy and advanced Mass Spectrometry (MS) are indispensable for the definitive structural characterization of Oxymetazoline(1+) and its related compounds. dss.go.thembopress.org These techniques provide detailed molecular-level information.
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For structural elucidation, tandem mass spectrometry (MS/MS or MS²) is particularly valuable. In an MS/MS experiment, the precursor ion of Oxymetazoline(1+) (m/z 261.1961 for the protonated molecule [M+H]⁺) is selected and subjected to collision-induced dissociation. nih.gov This process generates a series of characteristic fragment ions, creating a fragmentation pattern that serves as a structural fingerprint. embopress.org Analysis of these fragments allows for the confirmation of the molecule's structure. This technique has been instrumental in identifying metabolites of oxymetazoline, such as its β-O-glucuronide, in biological samples. researchgate.net
| MS Technique | Precursor Ion (Type) | Precursor m/z | Major Fragment Ions (m/z) | Citation |
| Tandem MS (IT/ion trap) | [M+H]⁺ | 261.1961 | 205.1, 177.1 | nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy probes the local magnetic fields around atomic nuclei. It provides detailed information about the structure and chemical environment of each atom within a molecule. ¹H and ¹³C NMR spectra reveal the connectivity of atoms and can be used to confirm the complete structure of Oxymetazoline(1+). Advanced 2D NMR techniques were crucial in fully characterizing the structure of the O-glucuronide metabolite of oxymetazoline, confirming the site of conjugation. researchgate.net The combination of MS and NMR provides a comprehensive and unambiguous approach for structural characterization in pharmaceutical analysis. dss.go.thnih.gov
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic and Geometric Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of the oxymetazoline (B75379) cation. These studies often begin by modeling the neutral form, as its electronic and geometric characteristics provide a crucial baseline for understanding the protonated species.
Frontier Molecular Orbital (FMO) theory is critical for predicting the chemical reactivity of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netuq.edu.au
For oxymetazoline, DFT calculations have been used to determine these FMO energies and a range of global electronic reactivity descriptors. researchgate.net These descriptors help quantify the molecule's reactive tendencies. A study focusing on the neutral oxymetazoline molecule reported the following quantum chemical parameters: researchgate.net
| Parameter | Symbol | Value |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -5.75 eV |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.52 eV |
| HOMO-LUMO Energy Gap | ΔE | 5.23 eV |
| Ionization Potential | I | 5.75 eV |
| Electron Affinity | A | 0.52 eV |
| Global Hardness | η | 2.62 eV |
| Electronegativity | χ | 3.14 eV |
| Electrophilicity Index | ω | 1.88 eV |
Table 1: Quantum chemical parameters of neutral oxymetazoline calculated using DFT/B3LYP/6–311++G(d,p). These values provide a theoretical basis for the molecule's reactivity. Data sourced from a 2024 study by Kalaycı. researchgate.net
The Molecular Electrostatic Potential Surface (MEPS) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.netnih.gov The MEPS map illustrates regions of positive and negative electrostatic potential on the molecule's surface. In studies of oxymetazoline, the MEPS analysis reveals that the most negative potential (typically colored red) is located around the electronegative oxygen and nitrogen atoms, indicating these are the most likely sites for electrophilic attack. researchgate.net Conversely, the most positive potential (colored blue) is found around the hydrogen atoms, particularly the hydroxyl and amine protons, marking them as sites for nucleophilic attack. researchgate.net
Natural Bond Orbital (NBO) analysis is employed to investigate charge transfer within the molecule and the strength of interactions like hydrogen bonds. researchgate.net This analysis provides insights into the delocalization of electron density between occupied and unoccupied orbitals, which stabilizes the molecule and influences its electronic properties. researchgate.net
HOMO-LUMO Analysis and Electronic Reactivity Descriptors
Molecular Dynamics Simulations of Oxymetazoline(1+) Interactions
While detailed studies of the Oxymetazoline(1+) cation using molecular dynamics (MD) simulations are not extensively published, the foundational elements for such research are well-established. MD simulations are computational methods used to study the physical movements of atoms and molecules over time, providing insight into how a ligand like oxymetazoline might interact with and bind to a biological target such as an adrenergic receptor. sathibhu.org
The Automated Topology Builder (ATB) database contains pre-calculated molecular topology files for oxymetazoline, which are essential for running MD simulations in common software packages like GROMACS and LAMMPS. oiccpress.com These topologies, which define the force field parameters for bonds, angles, and charges, were derived from quantum mechanical calculations (DFT at the B3LYP/6-31G* level), ensuring a physically accurate model for simulations. oiccpress.com
Although not a molecular-level simulation, a different computational approach, Computational Fluid Dynamics (CFD), has been used to model the macroscopic effects of oxymetazoline. A 2024 study used CFD to analyze how oxymetazoline spray affects nasal airflow by creating 3D models from patient CT scans, demonstrating its utility in predicting physiological responses. researchgate.net Furthermore, MD simulations have been successfully applied to study the interactions of structurally similar molecules, such as xylometazoline (B1196259), and to investigate the binding of various bioactives to mucin, a field where oxymetazoline has also been studied. nih.gov
Computational Studies on Interactions with Nanocarriers (e.g., Fullerene Adsorption)
The potential use of nanocarriers for drug delivery has prompted computational investigations into the interaction of oxymetazoline with these materials. One such study focused on the adsorption of oxymetazoline onto the surface of a C60 fullerene molecule. Using DFT calculations at the B3LYP/6-31G(d) level, researchers analyzed the energetic and electronic changes that occur upon interaction.
The study calculated the adsorption energy (E_ad) to determine the strength of the interaction. For oxymetazoline, the adsorption energy was found to be positive, suggesting that the adsorption process on the fullerene surface is endothermic and not energetically favorable under the conditions studied. This indicates that C60 fullerene may not be an effective carrier for oxymetazoline.
The study also compared the electronic properties of the isolated oxymetazoline molecule with the oxymetazoline-fullerene complex.
| Parameter | Oxymetazoline | Oxymetazoline-Fullerene Complex |
|---|---|---|
| EHOMO (eV) | -5.26 | -5.18 |
| ELUMO (eV) | -0.65 | -2.58 |
| Energy Gap (ΔE) (eV) | 4.61 | 2.60 |
| Dipole Moment (Debye) | 3.86 | 17.02 |
Table 2: A comparison of calculated electronic properties for the isolated oxymetazoline molecule and its complex with C60 fullerene. The significant decrease in the energy gap and increase in the dipole moment upon adsorption are notable. Data sourced from a 2018 review by Ahmadi et al.
The results showed a significant decrease in the HOMO-LUMO energy gap for the complex, indicating that the system becomes more reactive and less stable upon adsorption. Additionally, the dipole moment increased substantially, which could enhance the solubility of the complex in polar solvents.
Future Directions and Emerging Research Avenues for Oxymetazoline 1+
Exploration of Novel Synthetic Pathways and Analog Design
The future of oxymetazoline(1+) research is intrinsically linked to the exploration of new synthetic methodologies and the rational design of analogs with enhanced properties. Current research has highlighted that the molecular structure of oxymetazoline (B75379), particularly the bulky tert-butyl group, is a key determinant of its binding affinity to adrenergic receptor subtypes. researchgate.net This understanding opens the door for targeted modifications to create novel compounds.
Future synthetic strategies will likely focus on:
Structure-Activity Relationship (SAR) Studies: A deeper dive into SAR studies, similar to those performed for other enzyme inhibitors, will be crucial. acs.org By systematically modifying different parts of the oxymetazoline(1+) molecule—such as the phenyl ring, the imidazoline (B1206853) ring, and the tert-butyl group—researchers can map the molecular determinants for subtype-selective ligand binding. researchgate.net For example, mutagenesis studies have shown that a single amino acid change in the α1A-adrenergic receptor can significantly alter oxymetazoline's binding affinity, suggesting that analogs designed to interact with specific receptor conformations could yield highly selective drugs. researchgate.net
Combinatorial Chemistry and High-Throughput Screening: The use of combinatorial chemistry to generate large libraries of oxymetazoline analogs, followed by high-throughput screening, could accelerate the discovery of new lead compounds. This approach allows for the rapid evaluation of numerous structural variations to identify candidates with desired pharmacological profiles, such as increased potency, better receptor selectivity, or improved pharmacokinetic properties.
Asymmetric Synthesis: Developing novel methods for the asymmetric synthesis of chiral analogs could lead to compounds with improved efficacy and reduced off-target effects. Just as enantiomers of other complex molecules have been shown to possess different biological activities, chiral analogs of oxymetazoline(1+) may offer superior therapeutic profiles. acs.org
The goal of this research is to design analogs that can more effectively target specific adrenergic receptor subtypes (e.g., α1A vs. α1D), potentially leading to new therapies with greater precision and fewer side effects. researchgate.net
| Research Focus | Potential Outcome | Supporting Rationale |
| Analog Design | Development of receptor subtype-selective drugs. | Modifying the tert-butyl group and other structural features can alter binding affinity to different α-adrenergic receptor subtypes. researchgate.net |
| SAR Studies | Identification of key molecular features for desired activity. | Systematic structural modifications help in understanding the relationship between chemical structure and biological function. acs.org |
| Novel Synthesis | More efficient production of oxymetazoline(1+) and its analogs. | New synthetic routes can improve yield, reduce costs, and enable the creation of previously inaccessible molecular structures. nih.gov |
Deeper Mechanistic Insights into Receptor Signaling Crosstalk
Oxymetazoline(1+) exerts its effects by acting as an agonist at α1- and α2-adrenergic receptors. drugbank.comnih.gov However, the downstream signaling events are far from simple, involving a complex web of interactions known as receptor signaling crosstalk. Future research is aimed at unraveling these intricate connections to better understand the full spectrum of oxymetazoline's(1+) effects.
Key areas for investigation include:
Canonical vs. Non-Canonical Pathways: Adrenergic receptor activation can trigger both G protein-dependent (canonical) and G protein-independent (non-canonical) signaling pathways. nih.gov A critical area of future research is to delineate which specific pathways are activated by oxymetazoline(1+) in different cell types and how this contributes to its therapeutic effects and potential side effects.
Receptor Dimerization: Adrenergic receptors can form both homodimers and heterodimers (e.g., α2A with α2C). nih.gov These dimeric states can alter ligand binding, signaling, and receptor internalization. Investigating how oxymetazoline(1+) influences the formation and function of these receptor complexes is essential for a complete mechanistic understanding.
Crosstalk with other Receptor Systems: Studies have revealed a dynamic interaction between β2-adrenergic receptors and Gq-coupled constrictive pathways. nih.gov Activation of the β2-receptor can augment signaling through Gq-coupled receptors, a pathway that could be influenced by oxymetazoline's(1+) activity at α-adrenergic receptors. Future studies need to explore the extent of this crosstalk and its physiological relevance, especially how genetic variations in these receptors might influence patient responses. nih.gov
Signal Switching: Receptor phosphorylation is a key regulatory mechanism. It has been shown that phosphorylation of some adrenergic receptors by PKA can cause a switch in G-protein coupling (from Gs to Gi), fundamentally altering the cellular response. nih.gov Understanding if and how oxymetazoline(1+) induces such signal switching is a major frontier in elucidating its mechanism of action.
A deeper understanding of these signaling complexities will be instrumental in predicting the full range of oxymetazoline's(1+) effects and in designing novel drugs that can selectively modulate these pathways for improved therapeutic outcomes.
Development of Advanced Preclinical Models for Pharmacological Evaluation
To fully evaluate the potential of new oxymetazoline(1+) analogs and to explore new therapeutic applications, the development of more sophisticated preclinical models is essential. While current models have been useful, they have limitations.
Future advancements in preclinical models should focus on:
In Vitro 3D Tissue Models: Moving beyond traditional 2D cell cultures, the development of three-dimensional (3D) tissue models, such as organoids or "skin-on-a-chip" and "mucosa-on-a-chip" systems, will provide a more physiologically relevant environment for pharmacological testing. These models can better replicate the complex cell-cell and cell-matrix interactions of human tissues like the nasal mucosa or facial skin, offering more accurate predictions of efficacy and response for conditions like rhinitis or rosacea.
Humanized Animal Models: The creation of genetically engineered animal models that express human adrenergic receptors would provide a more accurate platform for evaluating the subtype selectivity and pharmacological effects of oxymetazoline(1+) analogs. This is particularly important given the known species differences in receptor pharmacology.
Advanced Imaging Techniques: Incorporating advanced, non-invasive imaging techniques into preclinical studies can allow for real-time monitoring of physiological responses. For example, techniques like laser Doppler flowmetry could be used in animal models to precisely quantify changes in mucosal or dermal blood flow in response to topical oxymetazoline(1+) application, providing detailed pharmacodynamic data.
Ex Vivo Human Tissue Models: The use of ex vivo human tissue models, such as skin biopsies from rosacea patients or nasal tissue from surgical procedures, offers a powerful way to study the effects of oxymetazoline(1+) in a pathologically relevant context. An ex vivo cavity model has already been used to study the antimicrobial properties of oxymetazoline on teeth. mdpi.com Expanding this approach to other tissues could yield valuable insights.
These advanced models will bridge the gap between basic research and clinical application, enabling a more robust and predictive evaluation of future oxymetazoline-based therapies.
| Model Type | Application in Oxymetazoline(1+) Research | Advantage over Current Models |
| 3D Tissue Organoids | Evaluating efficacy and cellular response for rosacea or rhinitis. | More accurately mimics human tissue architecture and physiology. |
| Humanized Animal Models | Testing subtype-selective analogs. | Overcomes species differences in receptor pharmacology for more relevant results. |
| Advanced Imaging | Real-time pharmacodynamic assessment of vasoconstriction. | Provides quantitative, dynamic data on drug effect. |
| Ex Vivo Human Tissue | Testing on diseased tissue (e.g., from rosacea patients). | Offers high clinical relevance by using the target human tissue. mdpi.com |
Application of AI and Machine Learning in Oxymetazoline(1+) Research
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize many aspects of drug discovery and development, and oxymetazoline(1+) research is no exception. researchgate.net These powerful computational tools can analyze complex datasets to identify patterns and make predictions that are beyond the scope of traditional analysis. nih.gov
Potential applications of AI and ML in this field include:
Predictive Modeling for Analog Design: ML algorithms can be trained on existing SAR data to predict the binding affinity and selectivity of virtual oxymetazoline analogs before they are synthesized. nih.gov This in silico screening can significantly reduce the time and cost of drug discovery by prioritizing the most promising candidates for laboratory testing.
Analysis of Complex Signaling Data: The vast amount of data generated from studies on receptor signaling crosstalk can be analyzed using AI to identify novel signaling hubs and regulatory networks. This could reveal previously unknown mechanisms of action for oxymetazoline(1+).
Biomarker Discovery and Patient Stratification: By analyzing clinical trial data, ML algorithms could identify biomarkers that predict a patient's response to oxymetazoline(1+) therapy. nih.gov This could lead to personalized medicine approaches, where treatment is tailored to individuals most likely to benefit, and could help in stratifying patients for future clinical trials.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Advanced AI-driven PK/PD models can integrate data from multiple sources (e.g., preclinical studies, clinical trials) to better predict the absorption, distribution, metabolism, and excretion of oxymetazoline(1+) and its analogs in different patient populations. nih.gov This can help optimize dosing regimens and formulations for new therapeutic indications.
The integration of AI and ML into oxymetazoline(1+) research holds the promise of accelerating the pace of discovery and development, leading to more effective and safer therapies. mdpi.com
Q & A
Q. What experimental models are most appropriate for studying Oxymetazoline(1+)’s α-adrenergic receptor interactions?
Q. How should researchers design studies to assess Oxymetazoline(1+)’s efficacy without confounding rebound effects?
Methodological Answer:
- Controlled duration : Limit administration to ≤3 days in nasal decongestant studies to avoid tachyphylaxis. Use parallel-group designs with placebo controls .
- Blinding : Double-blind protocols minimize observer bias.
- Endpoint selection : Measure objective parameters (e.g., nasal airflow via rhinomanometry) alongside subjective symptom scores.
- Post-treatment monitoring : Extend follow-up to 7–14 days post-cessation to detect rebound congestion .
Advanced Research Questions
Q. How can conflicting data on Oxymetazoline(1+)’s organ selectivity be resolved?
Methodological Answer: Contradictions often arise from differences in receptor coupling efficiency or tissue-specific efficacy. To address this:
- Receptor alkylation : Use phenoxybenzamine to irreversibly block receptors, isolating affinity-driven effects. Compare residual agonist responses pre/post-alkylation .
- Efficacy-agnostic analysis : Calculate agonist dissociation constants (Kd) via null methods (e.g., Furchgott analysis) to decouple affinity from efficacy .
- Cross-tissue validation : Replicate experiments in multiple tissues (e.g., vascular vs. non-vascular smooth muscle) under identical conditions.
Key Finding: Oxymetazoline(1+) exhibits 5× higher affinity but 0.2–0.3× lower efficacy than noradrenaline in rat models, explaining its tissue-dependent partial/full agonism .
Q. What statistical approaches are optimal for analyzing dose-response data in Oxymetazoline(1+) studies?
Methodological Answer:
- Non-linear regression : Fit sigmoidal curves (e.g., Hill equation) to dose-response data using software like GraphPad Prism.
- Bootstrap resampling : Estimate confidence intervals for EC₅₀ and Emax to assess parameter robustness.
- Two-way ANOVA : Compare responses across multiple tissues/doses, adjusting for repeated measures.
- Schild plot validation : Ensure linearity (slope ≈1) to confirm competitive antagonism .
Q. How can researchers reconcile discrepancies between in vitro and in vivo pharmacokinetic profiles of Oxymetazoline(1+)?
Methodological Answer:
- Compartmental modeling : Develop physiologically based pharmacokinetic (PBPK) models integrating tissue-specific parameters (e.g., nasal mucosa blood flow).
- Microdialysis : Measure free drug concentrations in target tissues (e.g., nasal epithelium) to correlate with receptor occupancy.
- Interspecies scaling : Adjust for metabolic differences using allometric principles .
Q. What protocols ensure reproducibility in Oxymetazoline(1+) receptor-binding assays?
Methodological Answer:
- Radioligand standardization : Use [³H]-prazosin for α₁-adrenoceptor saturation binding.
- Temperature/pH control : Maintain 37°C and pH 7.4 to mimic physiological conditions.
- Negative controls : Include excess cold ligand (e.g., 10 μM phentolamine) to quantify non-specific binding.
- Data reporting : Adhere to ARRIVE guidelines for experimental transparency .
Data Contradiction & Synthesis
Q. How should meta-analyses address heterogeneity in Oxymetazoline(1+) clinical trial outcomes?
Methodological Answer:
- Subgroup analysis : Stratify studies by dose, formulation (e.g., nasal spray vs. topical), and patient demographics.
- Sensitivity testing : Exclude low-quality trials (e.g., unblinded or <50 participants) to assess bias impact.
- GRADE framework : Evaluate evidence certainty based on risk of bias, inconsistency, and indirectness .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
